molecular formula C5H10ClF2N B1457733 3,3-Difluoro-4-methylpyrrolidine hydrochloride CAS No. 1780813-63-9

3,3-Difluoro-4-methylpyrrolidine hydrochloride

Cat. No.: B1457733
CAS No.: 1780813-63-9
M. Wt: 157.59 g/mol
InChI Key: JMWSIBONXMQXLU-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
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Biological Activity

3,3-Difluoro-4-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with significant biological activity, making it a valuable compound in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms on the pyrrolidine ring, enhances its metabolic stability and bioavailability, which are critical factors in drug development.

  • Molecular Formula: C5_5H10_{10}ClF2_2N
  • Molecular Weight: 157.59 g/mol
  • Appearance: Gray solid
  • IUPAC Name: this compound
  • SMILES Notation: CC1CNCC1(F)F.[H]Cl

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of pharmacologically active compounds. It has been shown to interact with various biological targets, modulating enzyme activities and influencing metabolic pathways. Notably, it has potential applications as an inhibitor of Dual Leucine Zipper Kinase (DLK), which is implicated in several disease processes including cancer and diabetes .

Biological Applications

  • Enzyme Inhibition:
    • Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic applications in treating diseases such as diabetes and cancer. The specific interactions with enzyme targets are still under investigation but show promise for future drug development.
  • Synthesis of Pharmacological Agents:
    • It serves as a precursor in the synthesis of various drug candidates, particularly those targeting neurological disorders and metabolic diseases. Its structural features allow for modifications that can enhance efficacy and selectivity.

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Study on DLK Inhibition:
    A recent study explored the synthesis of DLK inhibitors using this compound as a key intermediate. The results demonstrated that derivatives synthesized from 3,3-difluoro-4-methylpyrrolidine showed potent inhibitory activity against DLK, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Structural Diversity in Ligands:
    Research into the structural diversity at the phenylene core of ligands revealed that modifications incorporating 3,3-difluoro-4-methylpyrrolidine could lead to enhanced binding affinities for target proteins involved in cellular signaling pathways. This study emphasizes the versatility of this compound in designing new therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-MethylpyrrolidineC5_5H11_{11}NLacks fluorine substituents
3-Fluoro-4-methylpyrrolidineC5_5H10_{10}FNContains one fluorine atom
3,4-DifluoropyrrolidineC5_5H8_8F2_2NContains two fluorine atoms at different positions

Uniqueness: The defining characteristic of this compound is its specific arrangement of two fluorine atoms on the same carbon atom (C3), significantly altering its chemical properties compared to other similar compounds. This configuration enhances its stability and biological activity, making it particularly valuable in medicinal chemistry applications.

Properties

IUPAC Name

3,3-difluoro-4-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4-2-8-3-5(4,6)7;/h4,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSIBONXMQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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